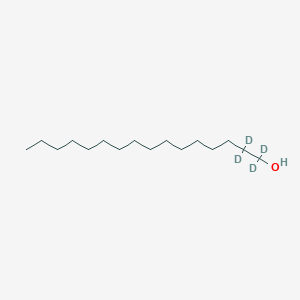

1-Hexadecanol-d4

Beschreibung

Eigenschaften

Molekularformel |

C16H34O |

|---|---|

Molekulargewicht |

246.46 g/mol |

IUPAC-Name |

1,1,2,2-tetradeuteriohexadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i15D2,16D2 |

InChI-Schlüssel |

BXWNKGSJHAJOGX-ONNKGWAKSA-N |

Isomerische SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of 1-Hexadecanol-d4 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol-d4 is the deuterium-labeled analogue of 1-Hexadecanol, a 16-carbon saturated fatty alcohol commonly known as cetyl alcohol. In the landscape of modern research, particularly within the fields of lipidomics and metabolic studies, stable isotope-labeled compounds like this compound are indispensable tools. The incorporation of deuterium atoms (a stable, non-radioactive isotope of hydrogen) imparts a higher mass to the molecule without significantly altering its chemical properties. This key characteristic allows for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic flux studies. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and relevant metabolic pathway information.

Core Applications in Research

The primary application of this compound in a research setting is as an internal standard for the precise quantification of endogenous 1-Hexadecanol and structurally related long-chain fatty alcohols in complex biological matrices. Its utility extends to:

-

Quantitative Lipidomics: In mass spectrometry (MS), the signal intensity of an analyte can be influenced by various factors, including sample preparation efficiency and matrix effects. By adding a known amount of this compound to a sample prior to analysis, the ratio of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the analyte, thereby correcting for experimental variability.

-

Metabolic Labeling and Flux Analysis: this compound can be introduced into cellular or animal models to trace the metabolic fate of 1-Hexadecanol. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic flux.

-

Drug Development and Pharmacokinetic Studies: In the development of drugs that may interact with lipid metabolism, this compound can be used to assess the impact of these drugs on the synthesis, degradation, and signaling pathways involving fatty alcohols.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters relevant to the use of this compound as an internal standard in a quantitative mass spectrometry assay. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

| Parameter | Representative Value | Description |

| Isotopic Purity | >98% | The percentage of the labeled compound that contains the desired number of deuterium atoms. |

| Chemical Purity | >99% | The percentage of the compound that is this compound, free from other chemical impurities. |

| Concentration of Stock Solution | 1 mg/mL | A standard concentration for preparing working solutions of the internal standard. |

| Working Concentration in Sample | 10 - 100 ng/mL | The final concentration of the internal standard spiked into the biological sample for analysis. |

| Mass-to-Charge Ratio (m/z) of [M+H]+ | 247.5 | The expected m/z of the protonated molecule of this compound in positive ion mode mass spectrometry. |

| Limit of Detection (LOD) | ~0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected with a specified level of confidence. |

| Limit of Quantification (LOQ) | ~2 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linear Range | 2 - 1000 ng/mL | The concentration range over which the analytical method provides a linear response. |

| Recovery | 85 - 115% | The percentage of the analyte that is recovered during the sample preparation process. |

Experimental Protocols

Quantification of 1-Hexadecanol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of 1-Hexadecanol in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma (K2-EDTA)

-

1-Hexadecanol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

2. Sample Preparation (Lipid Extraction):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol) to each sample, calibrator, and quality control sample.

-

Add 500 µL of cold MTBE and 150 µL of cold methanol.

-

Vortex for 1 minute.

-

Add 125 µL of water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean 1.5 mL tube.

-

Dry the organic extract under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile in water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 80% B

-

1-8 min: Linear gradient to 100% B

-

8-10 min: Hold at 100% B

-

10.1-12 min: Return to 80% B for column re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Hexadecanol: Precursor ion (m/z) 243.3 -> Product ion (m/z) 225.3

-

This compound: Precursor ion (m/z) 247.5 -> Product ion (m/z) 229.5

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 1-Hexadecanol to this compound against the concentration of the calibration standards.

-

Determine the concentration of 1-Hexadecanol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: A typical lipidomics workflow for the quantification of fatty alcohols.

Caption: The "Fatty Alcohol Cycle" metabolic pathway.

An In-Depth Technical Guide to the Synthesis and Purity of 1-Hexadecanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analysis of 1-Hexadecanol-d4, a deuterated analog of the long-chain fatty alcohol, 1-Hexadecanol. This document is intended to serve as a practical resource for researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and as a standard in mass spectrometry-based applications.

Introduction

1-Hexadecanol, commonly known as cetyl alcohol, is a 16-carbon fatty alcohol with wide applications in the pharmaceutical, cosmetic, and chemical industries. Its deuterated isotopologue, this compound, serves as an invaluable tool in scientific research. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry analysis, enabling precise tracking and quantification of its non-deuterated counterpart in complex biological matrices. This guide outlines a robust methodology for the synthesis of this compound, followed by rigorous purification and comprehensive analysis to ensure high chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reduction of a deuterated precursor, such as methyl palmitate-d3, with a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄). This method ensures the specific incorporation of deuterium atoms at the C1 position.

Synthesis Pathway

The overall synthetic scheme involves a two-step process starting from palmitic acid-d3:

-

Esterification: Palmitic acid-d3 is first converted to its methyl ester, methyl palmitate-d3, to facilitate the subsequent reduction.

-

Reduction: The methyl palmitate-d3 is then reduced using lithium aluminum deuteride (LiAlD₄) to yield this compound.

Experimental Protocol: Synthesis

Materials:

-

Palmitic acid-d3 (≥98% isotopic purity)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Lithium aluminum deuteride (LiAlD₄) (≥98% isotopic purity)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

Step 1: Esterification of Palmitic Acid-d3

-

In a round-bottom flask, dissolve palmitic acid-d3 (1.0 eq) in anhydrous methanol (10 mL/g of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl palmitate-d3.

Step 2: Reduction of Methyl Palmitate-d3

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude methyl palmitate-d3 from the previous step in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlD₄ by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlD₄ in grams.

-

Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is an effective method for purifying long-chain fatty alcohols.

Purification Workflow

Experimental Protocol: Purification

-

Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Purity Analysis

To ensure the suitability of this compound for its intended applications, a thorough analysis of its chemical and isotopic purity is essential. This is typically achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Method | Expected Value |

| Chemical Purity | GC-MS | ≥ 98% |

| Isotopic Purity (d4) | GC-MS | ≥ 98% |

| Isotopic Distribution | GC-MS | d0-d3 ≤ 2% |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Consistent with 1-Hexadecanol structure |

| Deuterium Incorporation | ²H NMR, ¹H NMR | Confirmed at C1 position |

| Yield (overall) | Gravimetric | 70-85% |

Experimental Protocols: Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing both the chemical and isotopic purity of this compound.

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent such as hexane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Analysis:

-

Chemical Purity: Determined by integrating the peak area of this compound and comparing it to the total peak area of all components in the chromatogram.

-

Isotopic Purity: Determined by analyzing the mass spectrum of the this compound peak. The molecular ion region will show a cluster of peaks corresponding to different isotopologues (d0, d1, d2, d3, d4). The relative abundance of the m/z corresponding to the d4 species compared to the sum of all isotopologues provides the isotopic purity.

-

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized compound and the position of deuterium incorporation.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in deuterated chloroform (CDCl₃).

-

¹H NMR:

-

The ¹H NMR spectrum will confirm the overall structure of the hexadecanol backbone.

-

The signal corresponding to the protons on the C1 carbon (typically a triplet around 3.6 ppm) will be significantly diminished or absent, confirming deuterium incorporation at this position. The integration of the remaining proton signals relative to a known internal standard can also be used to assess chemical purity.

-

-

¹³C NMR:

-

The ¹³C NMR spectrum will show the presence of all 16 carbon atoms.

-

The signal for the C1 carbon will appear as a multiplet due to coupling with deuterium, and its intensity will be reduced.

-

-

²H NMR (Deuterium NMR):

-

A single resonance in the ²H NMR spectrum will confirm the presence of deuterium and its chemical environment, providing direct evidence of successful deuteration at the C1 position.

-

Conclusion

This technical guide provides a detailed and practical framework for the synthesis, purification, and comprehensive analysis of this compound. By following the outlined protocols, researchers can confidently produce and verify high-purity this compound for use in a wide range of scientific applications, particularly in quantitative mass spectrometry and metabolic research. The combination of a robust synthetic route with rigorous analytical characterization ensures the reliability and accuracy of experimental data generated using this valuable isotopic standard.

1-Hexadecanol-d4 as a Lipidomics Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of lipidomics, accurate and precise quantification of lipid species is paramount for elucidating their roles in complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid analysis. This technical guide provides a comprehensive overview of 1-Hexadecanol-d4, a deuterated fatty alcohol, and its application as an internal standard for the quantification of 1-Hexadecanol and other related long-chain fatty alcohols.

Introduction to this compound

This compound is the deuterium-labeled version of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon saturated fatty alcohol.[1] The incorporation of four deuterium atoms (d4) results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct, heavier molecular weight.[1] This mass difference allows for its clear differentiation from the unlabeled analyte in mass spectrometry, a critical feature for an internal standard.[2]

The principle behind using a deuterated internal standard lies in its ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer. By adding a known amount of this compound to a sample at the initial stage, any variations or losses of the target analyte during the process can be accurately corrected for by monitoring the signal of the internal standard. This normalization is crucial for achieving reliable and reproducible quantification.

Quantitative Data

For accurate quantification, precise knowledge of the mass-to-charge ratio (m/z) of both the analyte and the internal standard is essential. The following table summarizes the key quantitative properties of 1-Hexadecanol and this compound.

| Property | 1-Hexadecanol | This compound |

| Molecular Formula | C₁₆H₃₄O[3] | C₁₆H₃₀D₄O[1] |

| Molecular Weight | 242.44 g/mol [3] | 246.47 g/mol [1] |

| Exact Mass | 242.260966 Da[4] | 246.2859 g/mol |

Experimental Protocols

The successful use of this compound as an internal standard is contingent on optimized and validated experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis, adapted for the quantification of long-chain fatty alcohols.

Lipid Extraction from Biological Samples (e.g., Plasma, Cells)

This protocol outlines a common method for the extraction of total lipids from biological matrices.

Materials:

-

Biological sample (e.g., plasma, cell pellet)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methanol (ice-cold)

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of the biological sample, add a pre-determined amount of the this compound internal standard solution.

-

Add 225 µL of ice-cold methanol.

-

Add 750 µL of MTBE.

-

Vortex the mixture vigorously for 10 minutes at 4°C to ensure thorough mixing and lipid extraction.

-

Add 188 µL of LC-MS grade water to induce phase separation.

-

Vortex for 1 minute and then allow the mixture to stand at room temperature for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the upper organic phase, which contains the lipids, into a clean tube.

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol) for LC-MS/MS analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section provides a general framework for the LC-MS/MS method. Specific parameters such as the column, mobile phases, and gradient may require optimization based on the instrumentation and the specific fatty alcohols being targeted. For enhanced sensitivity, derivatization of the fatty alcohols may be considered.[6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used for lipid separations.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to elute lipids of varying polarities.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for fatty alcohols.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both 1-Hexadecanol and this compound need to be determined and optimized. The precursor ion will correspond to the protonated molecule [M+H]⁺. Fragmentation patterns for long-chain alcohols often involve the loss of water.

Visualizations

Experimental Workflow for Lipid Quantification

The following diagram illustrates the general workflow for the quantification of fatty alcohols using this compound as an internal standard.

Caption: Workflow for Fatty Alcohol Quantification.

Potential Role of Fatty Alcohols in Cellular Signaling

While fatty acids are well-established signaling molecules, fatty alcohols can also play a role in cellular processes and can be components of more complex signaling lipids like ether glycerophospholipids.[8][9] The diagram below illustrates a hypothetical signaling pathway where fatty alcohols might be involved.

Caption: Hypothetical Fatty Alcohol Signaling Pathway.

Conclusion

This compound is a valuable tool for accurate and reliable quantification of 1-Hexadecanol and other long-chain fatty alcohols in complex biological samples. Its use as an internal standard corrects for analytical variability, thereby enhancing the quality of lipidomics data. The protocols and information provided in this guide serve as a foundation for researchers to develop and validate robust quantitative methods for their specific applications in lipid research and drug development.

References

- 1. This compound | CAS#:1398065-49-0 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Hexadecanol [webbook.nist.gov]

- 4. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 9. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of deuterated hexadecanol, a vital tool in various research and development applications, particularly in metabolic studies and pharmacokinetic analysis. The inclusion of deuterium, a stable isotope of hydrogen, allows for the tracking and quantification of hexadecanol and its metabolites within biological systems without altering the fundamental chemical nature of the molecule.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of different isotopic forms of hexadecanol. This data is essential for experimental design, analytical method development, and interpretation of results.

| Property | 1-Hexadecanol (Non-Deuterated) | 1-Hexadecanol-d33 | 1-Hexadecanol-d3 |

| Synonyms | Cetyl alcohol, Palmityl alcohol | Cetyl alcohol-d33, Perdeuterated hexadecanol | n-Hexadecyl-16,16,16-d3 alcohol |

| Molecular Formula | C₁₆H₃₄O | C₁₆D₃₃HO | C₁₆H₃₁D₃O |

| Molecular Weight | 242.44 g/mol [1][2][3][4][5][6] | 275.64 g/mol [7] | 245.46 g/mol [8] |

| CAS Number | 36653-82-4[2][5][6][9] | 284474-73-3[7] | 75736-52-6[8] |

| Appearance | Waxy white solid or flakes at room temperature[2][4][10] | Solid at room temperature[7] | Not specified |

| Melting Point | 48-50 °C[5][6][10] | 54-56 °C[7] | Not available |

| Boiling Point | 344 °C (at 760 mmHg)[2]; 179-181 °C (at 10 mmHg)[5][6][10] | 310.9 ± 5.0 °C (at 760 mmHg)[7] | Not available |

| Density | 0.818 g/mL (at 25 °C)[5][6][10] | 0.8 ± 0.1 g/cm³[7] | Not available |

| Flash Point | 185 °C[2] | 135.0 ± 0.0 °C[7] | Not available |

| Vapor Pressure | <0.01 mmHg (at 43 °C)[5][6] | 0.0 ± 1.5 mmHg (at 25°C)[7] | Not available |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[2][10] | Not specified | Not specified |

| LogP | 7.25[2][7] | 7.25[7] | 5.46[8] |

Experimental Protocols

The determination of the physical characteristics of deuterated hexadecanol follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

1. Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), thermometer, and a small sample of deuterated hexadecanol.

-

Procedure:

-

A small, dry sample of deuterated hexadecanol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slow, about 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample.

-

2. Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., oil bath), and a sample of deuterated hexadecanol.

-

Procedure:

-

A small amount of deuterated hexadecanol is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end down.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until the bubbling is rapid and continuous.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3. Determination of Density

-

Principle: Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, a water bath with temperature control, and a sample of deuterated hexadecanol.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the molten deuterated hexadecanol (if solid at room temperature) and placed in a water bath at a specific temperature (e.g., 25 °C) to allow it to reach thermal equilibrium.

-

The pycnometer is carefully filled to the mark, ensuring no air bubbles are present, and the outside is wiped clean and dry.

-

The filled pycnometer is weighed.

-

The mass of the deuterated hexadecanol is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Visualization of Application

Deuterated hexadecanol is frequently used as a tracer in metabolic studies to investigate the fate of fatty alcohols in biological systems. The following diagram illustrates a simplified workflow for such an experiment.

Caption: A simplified workflow for a metabolic study using deuterated hexadecanol.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]

- 6. 1-ヘキサデカノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]

- 8. 1-Hexadecanol-d3 | CAS#:75736-52-6 | Chemsrc [chemsrc.com]

- 9. 1-Hexadecanol | 36653-82-4 [amp.chemicalbook.com]

- 10. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]

The Pivotal Role of 1-Hexadecanol in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, also known as cetyl alcohol, is a 16-carbon saturated fatty alcohol that plays a crucial, multifaceted role in cellular metabolism. While often recognized for its applications in the cosmetic and pharmaceutical industries as an emulsifier and emollient, its endogenous functions within the cell are of significant interest to researchers in lipidomics, cell biology, and drug development. This technical guide provides an in-depth exploration of the core biological roles of 1-hexadecanol, focusing on its synthesis, degradation, and integration into key metabolic and potential signaling pathways.

Biosynthesis and Degradation of 1-Hexadecanol

The cellular pool of 1-hexadecanol is tightly regulated through its synthesis from and degradation to palmitic acid (hexadecanoic acid), a common 16-carbon fatty acid.

Biosynthesis: The Fatty Acyl-CoA Reductase Pathway

1-Hexadecanol is primarily synthesized from palmitoyl-CoA, the activated form of palmitic acid, through a two-step reduction process catalyzed by fatty acyl-CoA reductase (FAR) enzymes.[1][2] In mammals, two main FAR enzymes, FAR1 and FAR2, have been identified, with FAR1 showing a preference for C16 and C18 acyl-CoAs.[3] The reaction requires NADPH as a reducing agent.[1]

dot

Degradation: Oxidation to Palmitic Acid

Conversely, 1-hexadecanol can be oxidized back to palmitic acid. This process is initiated by hexadecanol dehydrogenase, which converts 1-hexadecanol to 1-hexadecanal.[4][5] Subsequently, a fatty aldehyde dehydrogenase oxidizes 1-hexadecanal to palmitic acid.[4]

dot

Core Metabolic Functions

1-Hexadecanol serves as a critical precursor for the synthesis of two major classes of lipids: ether lipids and wax esters.

Ether Lipid Synthesis

Ether lipids, including plasmalogens, are a class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone. The synthesis of ether lipids is initiated in peroxisomes. The fatty alcohol, 1-hexadecanol, is a key substrate for the enzyme alkylglyceronephosphate synthase (AGPS), which catalyzes the formation of the ether bond.[6] FAR1 is considered a rate-limiting enzyme for plasmalogen synthesis due to its role in providing the necessary fatty alcohol substrate.[6]

dot

References

- 1. uniprot.org [uniprot.org]

- 2. FAR1 fatty acyl-CoA reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topogenesis and Homeostasis of Fatty Acyl-CoA Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium-Labeled Compounds in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled compounds in metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret stable isotope tracing experiments using deuterium. This guide delves into the core principles of MFA, detailed experimental protocols, data analysis workflows, and the visualization of metabolic pathways.

Core Principles of Metabolic Flux Analysis with Deuterium Labeling

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as deuterium (²H), and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[3][4][5] Deuterium, a non-radioactive isotope of hydrogen, offers a unique tool for these studies.[4][6]

The fundamental principle of isotope-assisted MFA lies in the analysis of mass isotopomer distributions (MIDs) of metabolites.[3][7] When a deuterium-labeled substrate is introduced, the deuterium atoms are incorporated into various metabolites through enzymatic reactions. The pattern of deuterium incorporation, or the MID, is a direct consequence of the metabolic fluxes through the network.[2] By measuring these MIDs using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and then fitting this data to a computational model of the metabolic network, the intracellular fluxes can be quantified.[3][8]

Deuterium labeling is particularly valuable for investigating specific aspects of metabolism, such as NADPH production, and can be used in conjunction with ¹³C-labeled tracers to provide a more comprehensive picture of metabolic activity.[3]

Experimental Protocols

A successful deuterium-based MFA study relies on meticulous experimental design and execution. The following sections outline the key steps, from cell culture and labeling to sample analysis.

Cell Culture and Isotope Labeling

The initial step involves culturing cells in a medium containing the deuterium-labeled substrate. The choice of substrate depends on the metabolic pathway of interest. For example, [6,6'-²H₂]glucose is commonly used to trace glycolysis and the tricarboxylic acid (TCA) cycle.[9]

Detailed Protocol for Adherent Cell Culture Labeling:

-

Pre-culture: Grow cells to the desired confluency in standard culture medium to ensure they are in a state of metabolic steady-state.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.

-

Labeling Medium Addition: Add the experimental medium containing the deuterium-labeled substrate (e.g., glucose-free DMEM supplemented with a known concentration of [6,6'-²H₂]glucose and dialyzed fetal bovine serum).

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the isotope. The incubation time should be sufficient to approach isotopic steady-state, where the labeling of intracellular metabolites is stable.

-

Quenching and Harvesting: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells by adding an ice-cold solvent, such as 80% methanol. This step is critical to preserve the in vivo metabolic state.

-

Cell Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

Metabolite Extraction

The goal of metabolite extraction is to efficiently and reproducibly recover a broad range of metabolites from the biological sample. A commonly used method is the methanol-chloroform-water extraction, which separates polar and nonpolar metabolites.

Detailed Protocol for Metabolite Extraction:

-

Initial Homogenization: To the cell suspension in 80% methanol, add a precise volume of ice-cold water to achieve a methanol:water ratio of 2:0.8 (v/v). Vortex the mixture thoroughly.

-

Phase Separation: Add 1 part chloroform to the mixture, resulting in a final chloroform:methanol:water ratio of 1:2:0.8 (v/v/v). Vortex vigorously to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing nonpolar metabolites like lipids), and a central protein pellet.

-

Fraction Collection: Carefully collect the upper aqueous phase and the lower organic phase into separate tubes.

-

Drying: Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac) without heat to prevent degradation of thermally labile metabolites. The dried extracts can be stored at -80°C until analysis.

Sample Preparation and Analysis

The dried metabolite extracts are reconstituted in an appropriate solvent for analysis by either mass spectrometry or NMR spectroscopy.

LC-MS Sample Preparation and Analysis:

-

Reconstitution: Reconstitute the dried aqueous extracts in a solvent compatible with the liquid chromatography (LC) system, such as a mixture of water and acetonitrile.

-

LC Separation: Inject the reconstituted sample into an LC system equipped with a column suitable for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column). The mobile phase gradient will depend on the specific column and metabolites of interest.

-

MS Detection: The eluent from the LC column is introduced into a mass spectrometer. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their ability to accurately measure the mass-to-charge ratio (m/z) and resolve isotopologues.

-

Instrument Parameters (Example):

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for central carbon metabolites.

-

Scan Range: m/z 70-1000.

-

Resolution: 60,000 or higher.

-

Collision Energy (for MS/MS): Varies depending on the metabolite, typically in the range of 10-40 eV.

-

NMR Spectroscopy Sample Preparation and Analysis:

-

Reconstitution: Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Acquisition: Transfer the sample to an NMR tube and acquire spectra on a high-field NMR spectrometer.

-

Pulse Sequences (Example):

-

¹H NMR: Standard one-pulse experiment to quantify total metabolite concentrations.

-

²H NMR: A simple pulse-acquire sequence is often sufficient for detecting the deuterium signals of labeled metabolites.

-

Data Presentation: Quantitative Metabolic Fluxes

The following tables summarize representative quantitative data from studies using deuterium-labeled compounds to investigate metabolic fluxes, particularly in the context of cancer.

Table 1: Glycolytic Flux in a Murine Tumor Model

| Parameter | Pre-treatment | Post-treatment (48h) | P-value |

| Lactate-to-water signal ratio | 0.33 ± 0.10 | 0.089 ± 0.039 | 0.005 |

| Lactate-to-glucose signal ratio | 0.27 ± 0.12 | 0.12 ± 0.06 | 0.04 |

Data adapted from a study on a murine tumor model using [6,6'-²H₂]glucose and deuterium MRI.[8][9] The data shows a significant decrease in the lactate-to-water and lactate-to-glucose signal ratios following chemotherapy, indicating a reduction in glycolytic flux.[8][9]

Table 2: Central Carbon Metabolism Fluxes in Cancer Cells

| Metabolic Flux | UQCR11-intact cells (normalized to PDH flux of 100) | UQCR11-null cells (normalized to PDH flux of 100) |

| MTHFD2 (reductive) | High | - |

| MTHFD2 (oxidative) | - | High |

| AMT | Moderate | Low |

| ALDH4A1 | Low | Very Low |

Data conceptualized from a study on the metabolic rewiring in cancer cells using deuterium-labeled substrates.[10] This table illustrates how deuterium tracing can reveal compensatory metabolic pathways. In UQCR11-null cells with impaired electron transport, the MTHFD2 enzyme reverses its direction of flux to compensate for NAD⁺ depletion.[10]

Data Analysis and Computational Modeling

The raw data from MS or NMR analysis requires several processing steps to determine metabolic fluxes.

4.1. Mass Isotopomer Distribution (MID) Analysis:

The first step is to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting the raw data for the natural abundance of stable isotopes (e.g., ¹³C). The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass).

4.2. Computational Flux Modeling:

The corrected MIDs, along with any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used as inputs for a computational model of the metabolic network.[3] Software packages like INCA (Isotopomer Network Compartmental Analysis) are used to perform these calculations.[4][10]

The software uses an iterative process to find the set of metabolic fluxes that best explains the experimentally measured MIDs.[11] This is achieved by minimizing the difference between the measured MIDs and the MIDs predicted by the model for a given set of fluxes.[11]

Mathematical Foundation:

The core of MFA is a system of algebraic equations that describe the steady-state balance of each metabolite in the network.[1][9] For each metabolite, the sum of the fluxes that produce it must equal the sum of the fluxes that consume it.[9]

The isotopomer balance equations are more complex, as they track the flow of labeled atoms through the network. These equations relate the isotopomer distribution of a product to the isotopomer distributions of its precursor substrates and the fluxes of the reactions involved.

Mandatory Visualizations: Metabolic Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and how deuterium labeling can be used to trace metabolic fate.

Caption: Glycolysis pathway showing the flow of deuterium from labeled glucose to lactate.

Caption: TCA cycle illustrating the entry of deuterium-labeled Acetyl-CoA.

References

- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. eares.org [eares.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

- 11. vanderbilt.edu [vanderbilt.edu]

Navigating the Matrix: A Technical Guide to 1-Hexadecanol-d4 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of organic compounds in complex environmental matrices is a critical challenge in environmental monitoring and research. The use of isotopically labeled internal standards, such as 1-Hexadecanol-d4, coupled with mass spectrometry techniques, provides a robust solution for achieving high accuracy and precision. This technical guide delves into the core applications of this compound in environmental sample analysis, offering a comprehensive overview of its use, detailed experimental protocols, and a summary of relevant quantitative data.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

At the heart of using this compound is the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of the deuterated standard (this compound) is added to a sample at the beginning of the analytical process. This "spike" acts as an internal benchmark. Since this compound is chemically identical to its non-labeled counterpart (1-Hexadecanol), it experiences the same physical and chemical losses during sample extraction, cleanup, and analysis. However, because of its different mass (due to the presence of deuterium atoms), it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated, effectively compensating for any procedural losses or matrix-induced signal suppression or enhancement.

Applications in Environmental Monitoring

1-Hexadecanol is a long-chain fatty alcohol naturally present in the environment, originating from plant waxes and microbial activity. It is also used in various industrial applications, including the manufacturing of surfactants and cosmetics. Therefore, monitoring its presence and concentration in environmental compartments such as soil, sediment, and water is crucial for assessing environmental health and understanding biogeochemical cycles. This compound serves as an ideal internal standard for the quantification of 1-Hexadecanol and other long-chain fatty alcohols in these matrices.

Quantitative Data Summary

While specific quantitative performance data for methods explicitly using this compound are not abundantly available in published literature, the following table summarizes typical performance characteristics for the analysis of long-chain fatty alcohols in environmental matrices using deuterated internal standards and GC-MS. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Soil/Sediment | Water | Typical Value/Range |

| Limit of Detection (LOD) | ✓ | ✓ | 0.1 - 10 ng/g (dry weight) or ng/L |

| Limit of Quantification (LOQ) | ✓ | ✓ | 0.5 - 50 ng/g (dry weight) or ng/L |

| Recovery | ✓ | ✓ | 70 - 120% |

| Linearity (R²) | ✓ | ✓ | > 0.99 |

| Precision (RSD) | ✓ | ✓ | < 15% |

Experimental Protocols

The following sections provide a detailed methodology for the analysis of 1-Hexadecanol in soil/sediment and water samples using this compound as an internal standard.

Protocol 1: Analysis of 1-Hexadecanol in Soil and Sediment Samples

1. Sample Preparation and Spiking:

-

Homogenize the soil or sediment sample to ensure uniformity.

-

Weigh approximately 5-10 g of the freeze-dried and sieved sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., methanol or hexane) to achieve a concentration within the calibration range.

2. Extraction:

-

Add 20 mL of a dichloromethane:methanol (2:1, v/v) mixture to the sample.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the supernatants from all three extractions.

3. Saponification and Neutral Lipid Extraction:

-

Add 10 mL of 6% (w/v) potassium hydroxide in methanol to the combined extract.

-

Reflux the mixture for 2 hours at 80°C to saponify any esters and release bound alcohols.

-

After cooling, add 10 mL of deionized water and extract the neutral lipid fraction (containing the fatty alcohols) three times with 15 mL of hexane.

-

Combine the hexane fractions and wash with deionized water until the washings are neutral.

4. Cleanup and Derivatization:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

To improve chromatographic performance and sensitivity, derivatize the fatty alcohols to their trimethylsilyl (TMS) ethers. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

1-Hexadecanol-TMS: Monitor characteristic ions (e.g., m/z 73, 314).

-

This compound-TMS: Monitor characteristic ions (e.g., m/z 73, 318).

-

-

Protocol 2: Analysis of 1-Hexadecanol in Water Samples

1. Sample Collection and Spiking:

-

Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Acidify the sample to pH < 2 with sulfuric acid to preserve the analytes.

-

Spike the sample with a known amount of this compound solution.

2. Liquid-Liquid Extraction (LLE):

-

Transfer the water sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction two more times with fresh portions of dichloromethane.

-

Combine the organic extracts.

3. Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Derivatization and GC-MS Analysis:

-

Follow the same derivatization and GC-MS analysis steps as described in Protocol 1 (steps 4 and 5).

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the analysis of 1-Hexadecanol in environmental samples using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry offers a highly reliable and accurate method for the quantification of 1-Hexadecanol and other long-chain fatty alcohols in complex environmental matrices. By compensating for analytical variability, this approach ensures the generation of high-quality data essential for environmental research, monitoring, and risk assessment. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field.

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Hexadecanol using 1-Hexadecanol-d4 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol widely utilized in the pharmaceutical, cosmetic, and food industries as an emollient, emulsifier, and thickener. Accurate and precise quantification of 1-hexadecanol in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. However, due to their polarity and potential for variability during sample preparation and injection, the use of an internal standard is essential for achieving reliable quantitative results.[1][2]

This document provides a detailed application note and protocol for the quantitative analysis of 1-hexadecanol in a sample matrix using 1-Hexadecanol-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[3][4] It co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thus effectively compensating for variations in sample extraction, derivatization efficiency, and instrument response.[5] To enhance volatility and improve chromatographic peak shape, a derivatization step to form trimethylsilyl (TMS) ethers is incorporated.[6]

Experimental Workflow

The overall workflow for the quantitative analysis of 1-Hexadecanol using this compound as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for the quantification of 1-Hexadecanol using this compound.

Materials and Methods

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Hexadecanol | ≥99% | Sigma-Aldrich |

| This compound | 98 atom % D | CDN Isotopes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Supelco |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Hexane | HPLC Grade | Fisher Scientific |

| Methanol | HPLC Grade | Fisher Scientific |

| Chloroform | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | VWR |

| 2 mL GC Vials with Inserts | Amber Glass | Agilent Technologies |

Equipment

| Equipment |

| Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD) |

| Autosampler |

| Heating Block/Incubator |

| Nitrogen Evaporator |

| Vortex Mixer |

| Centrifuge |

| Analytical Balance |

| Micropipettes |

Experimental Protocols

1. Preparation of Standard Solutions

-

1-Hexadecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-hexadecanol and dissolve it in 10 mL of hexane.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 1-hexadecanol stock solution into clean vials to achieve final concentrations ranging from 0.5 to 100 µg/mL. Add a constant amount of the working internal standard solution (e.g., 10 µL of 10 µg/mL) to each calibration standard.

2. Sample Preparation

The following is a general protocol for a liquid sample. The extraction method may need to be optimized based on the sample matrix.

-

Pipette 1 mL of the sample into a glass centrifuge tube.

-

Add 10 µL of the 10 µg/mL this compound working internal standard solution.

-

Add 2 mL of a hexane:chloroform mixture (3:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization

-

To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 10 minutes. |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Results and Discussion

Chromatography and Mass Spectra

Under the specified GC conditions, the TMS-derivatized 1-hexadecanol and this compound are expected to elute with a slight difference in retention time due to the isotopic labeling. The mass spectra of the TMS derivatives will show characteristic fragmentation patterns.

| Compound | Expected Retention Time (min) |

| 1-Hexadecanol-TMS | ~15.5 |

| This compound-TMS | ~15.4 |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Selected Ion Monitoring (SIM)

For quantitative analysis, specific ions for the analyte and the internal standard are monitored to enhance sensitivity and selectivity.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Hexadecanol-TMS | 314 (M+) | 299, 73 |

| This compound-TMS | 318 (M+) | 303, 73 |

The quantifier ion is used for concentration calculations, while the qualifier ions are monitored to confirm the identity of the compound.

Quantitative Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 1-hexadecanol in unknown samples is then determined from this curve.

Table of Representative Quantitative Data

| Parameter | Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantitation (LOQ) | ~0.6 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

Note: These values are representative and should be determined for each specific assay and instrument.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of 1-hexadecanol in various samples using this compound as an internal standard with GC-MS. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations throughout the analytical process.[5] The derivatization step improves the chromatographic performance of the analyte. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 1-hexadecanol for quality control, research, and development purposes.

References

- 1. 1-Hexadecanol, TMS derivative [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Hexadecanol, TMS derivative [webbook.nist.gov]

LC-MS/MS method development for fatty alcohol quantification

An LC-MS/MS method for the quantification of fatty alcohols has been developed and validated. This method is applicable to a variety of biological matrices and demonstrates high sensitivity and specificity.

Introduction

Fatty alcohols are aliphatic alcohols derived from fatty acids, playing significant roles in various biological processes, including membrane structure, energy storage, and cell signaling. Accurate quantification of fatty alcohols is crucial for understanding their physiological and pathological roles. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fatty alcohols in biological samples.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of fatty alcohols from plasma samples.

Protocol:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1-dodecanol-d25).

-

Add 500 µL of methyl tert-butyl ether (MTBE) and 150 µL of methanol.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v) |

| Gradient | 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, |

| re-equilibrate at 30% B for 3 minutes. | |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Table 2: MRM Transitions for Representative Fatty Alcohols

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

Application Note: 1-Hexadecanol-d4 for Absolute Quantification in Lipidomics

Introduction

In the field of lipidomics, precise and accurate quantification of lipid species is essential for understanding their roles in health and disease. Absolute quantification, which determines the exact concentration of a lipid in a sample, is critical for biomarker discovery, diagnostics, and therapeutic development. The complexity of biological matrices and the variability inherent in sample preparation and analytical instrumentation pose significant challenges to achieving reliable quantification. The use of stable isotope-labeled internal standards is the gold standard for correcting these variations. 1-Hexadecanol-d4 is a deuterated form of the 16-carbon fatty alcohol, 1-hexadecanol (cetyl alcohol). Its chemical and physical properties are nearly identical to its endogenous counterpart, allowing it to co-elute during chromatography and experience similar ionization efficiency in mass spectrometry. However, its increased mass due to the deuterium labels makes it distinguishable by the mass spectrometer. This application note provides detailed protocols and guidelines for the use of this compound as an internal standard for the absolute quantification of 1-hexadecanol and other related long-chain fatty alcohols in various biological samples.

Principle of Internal Standardization

Internal standards are compounds added to a sample in a known quantity before any sample processing steps. They are used to correct for the loss of analyte during sample extraction and for variations in instrument response. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved. Deuterated standards are considered the ideal choice because their behavior during sample preparation and analysis closely mimics that of the endogenous analyte.

Key Applications

-

Absolute Quantification of Endogenous 1-Hexadecanol: this compound is primarily used for the precise quantification of its unlabeled counterpart in biological samples such as plasma, serum, tissues, and cells.

-

Quantification of Other Long-Chain Fatty Alcohols: Due to its structural similarity, it can also be used as an internal standard for the quantification of other long-chain fatty alcohols, provided that its extraction efficiency and ionization response are validated for those analytes.

-

Monitoring of Lipid Metabolism: Accurate quantification of 1-hexadecanol can provide insights into metabolic pathways involving fatty alcohol metabolism, such as ether lipid synthesis and fatty acid reduction.

-

Quality Control in Lipidomics Workflows: The consistent recovery of this compound can be used to monitor the performance and reproducibility of lipid extraction and analytical methods.

Experimental Protocols

1. Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol describes a method for the extraction of total lipids from a plasma sample.

Materials:

-

This compound internal standard solution (10 µg/mL in methanol)

-

Human plasma

-

Methanol (LC-MS grade)

-

MTBE (LC-MS grade)

-

Water (LC-MS grade)

-

Glass tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of plasma into a clean glass tube.

-

Add 20 µL of the this compound internal standard solution (10 µg/mL) to the plasma sample.

-

Add 225 µL of ice-cold methanol.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Add 750 µL of MTBE.

-

Vortex vigorously for 10 minutes at 4°C.

-

Add 188 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds and let the mixture stand at room temperature for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase into a new glass tube.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

2. Derivatization for GC-MS Analysis (Silylation)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty alcohols are often derivatized to increase their volatility.

Materials:

-

Dried lipid extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block

Procedure:

-

To the dried lipid extract, add 50 µL of pyridine.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

3. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-100% B

-

15-20 min: 100% B

-

20.1-25 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Hexadecanol: Precursor ion -> Product ion (To be determined empirically, often a neutral loss of water)

-

This compound: Precursor ion -> Product ion (To be determined empirically, corresponding to the deuterated molecule)

-

-

Source Parameters: Optimized for the specific instrument.

Data Presentation

Table 1: Example Calibration Curve for 1-Hexadecanol

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.0101 |

| 5 | 76,987 | 1,523,456 | 0.0505 |

| 10 | 153,456 | 1,515,678 | 0.1012 |

| 50 | 778,987 | 1,530,987 | 0.5088 |

| 100 | 1,543,234 | 1,525,678 | 1.0115 |

| 500 | 7,890,123 | 1,540,876 | 5.1206 |

| Linearity (R²) | 0.9995 |

Table 2: Recovery and Precision Data

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Mean Recovery (%) | RSD (%) |

| Low | 15 | 14.2 ± 0.8 | 94.7 | 5.6 |

| Medium | 150 | 155.8 ± 7.1 | 103.9 | 4.6 |

| High | 400 | 391.5 ± 15.3 | 97.9 | 3.9 |

Table 3: Quantification of 1-Hexadecanol in Human Plasma Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control 1 | 254,321 | 1,520,987 | 0.1672 | 16.5 |

| Control 2 | 287,654 | 1,534,567 | 0.1875 | 18.5 |

| Patient A | 456,789 | 1,518,765 | 0.3008 | 29.7 |

| Patient B | 512,345 | 1,525,432 | 0.3359 | 33.2 |

Visualizations

Caption: Experimental workflow for absolute quantification.

Caption: Simplified metabolic pathway of fatty alcohols.

Application Notes and Protocols for Fatty Alcohol Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fatty alcohols for analysis by chromatographic techniques. Accurate quantification of fatty alcohols is crucial in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their roles as biomarkers, industrial chemicals, and components of drug delivery systems.

Introduction

Fatty alcohols are long-chain aliphatic alcohols that can be found in free form or, more commonly, as esters (waxes) or ethers. Their analysis presents challenges due to their varying polarities and the complexity of biological and environmental matrices. Effective sample preparation is therefore a critical step to ensure accurate and reproducible results. The choice of method depends on whether the goal is to analyze free fatty alcohols, total fatty alcohols (including those from esters), or specific fractions.

The primary analytical techniques for fatty alcohol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, a derivatization step is often necessary to increase the volatility of the fatty alcohols.

Extraction of Fatty Alcohols

The initial step in fatty alcohol analysis is their extraction from the sample matrix. The two main approaches are direct solvent extraction for free fatty alcohols and saponification followed by extraction for total fatty alcohols (free and esterified).[1][2]

Liquid-Liquid Extraction (LLE) for Free Fatty Alcohols

This method is suitable for extracting free fatty alcohols and other non-polar lipids from a sample.

Protocol:

-

Sample Homogenization: Homogenize the sample (e.g., tissue, sediment, or biological fluid) as appropriate.

-

Solvent Addition: To a known amount of the homogenized sample, add a mixture of chloroform and methanol (typically in a 1:1 or 2:1 v/v ratio).[1]

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction. For cell cultures, this step can be performed for 20 minutes with the aid of silica beads to facilitate cell lysis.[3]

-

Phase Separation: Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to separate the organic and aqueous layers.[4]

-

Collection of Organic Layer: Carefully collect the lower organic layer (chloroform/methanol) containing the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane or chloroform) for further analysis or derivatization.

Saponification for Total Fatty Alcohols

Saponification is a hydrolysis process that breaks ester bonds to release fatty alcohols and fatty acids.[1][2] This is necessary for the analysis of total fatty alcohols.

Protocol:

-

Sample Preparation: Place a known amount of the sample (e.g., 5 g of oil or dried sediment) into a round-bottom flask.[5]

-

Alkaline Hydrolysis: Add a solution of 6% (w/v) potassium hydroxide (KOH) in methanol.[1] For oils, a 12% (w/v) ethanolic KOH solution can also be used.[5]

-

Heating: Heat the mixture, for example, at 60°C for 1.5 hours or boil for up to 4 hours, to ensure complete saponification.[1][5]

-

Extraction of Unsaponifiables:

-

After cooling, add water to the mixture.[5]

-

Perform a liquid-liquid extraction by adding a non-polar solvent such as hexane or petroleum ether (e.g., 20-30 ml of hexane).[1][5]

-

Shake vigorously to partition the unsaponifiable matter, including free fatty alcohols, into the organic layer.[1] The fatty acids will remain as salts in the aqueous layer.

-

Repeat the extraction multiple times (e.g., four times with 50 ml of petroleum ether) to ensure complete recovery.[5]

-

-

Washing: Wash the combined organic extracts with an ethanol/water mixture (1:1 v/v) to remove impurities.[5]

-

Drying and Reconstitution: Dry the organic layer under nitrogen and reconstitute the residue in a suitable solvent for the next step.

Solid-Phase Extraction (SPE) for Cleanup and Fractionation

SPE is a powerful technique for cleaning up extracts and isolating specific lipid classes.[6][7] It offers advantages in terms of reduced solvent consumption and improved selectivity compared to LLE.[8]

Protocol for Separation of Fatty Alcohols and Fatty Acids after Saponification:

This protocol is adapted from a method for isolating fatty alcohols and fatty acids from a hydrolyzed wax-ester-rich oil.[6][7]

-

SPE Cartridge Conditioning:

-

Sample Loading: Dissolve the dried extract from the saponification step in chloroform and load it onto the conditioned SPE cartridge.[6][7]

-

Elution of Fatty Alcohols:

-

Column Re-conditioning and Elution of Fatty Acids:

-

Solvent Evaporation: Evaporate the solvents from both the fatty alcohol and fatty acid fractions under a stream of nitrogen.

-

Reconstitution: Dissolve the dried residues in a suitable solvent for derivatization and analysis.

Quantitative Data for SPE of Fatty Alcohols and Fatty Acids from Calanus Oil [6][7]

| Parameter | Value |

| Starting Material (Calanus Oil) | 322 mg |

| Yield of Fatty Alcohols | 75 mg |

| Yield of Fatty Acids | 63 mg |

Derivatization for GC-MS Analysis

Derivatization is a crucial step for the analysis of fatty alcohols by GC-MS, as it increases their volatility and improves chromatographic peak shape.[4]

Silylation to form Trimethylsilyl (TMS) Ethers

Silylation is a common derivatization technique where the active hydrogen in the hydroxyl group of the fatty alcohol is replaced by a trimethylsilyl group.[9]

Protocol:

-

Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[4]

-

Reaction:

-